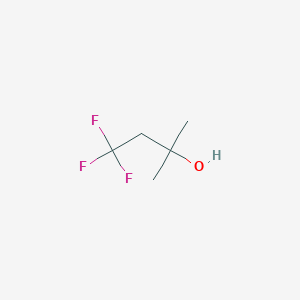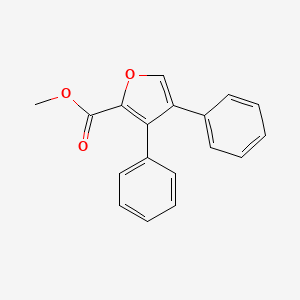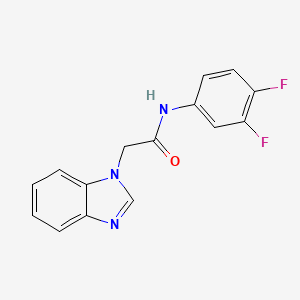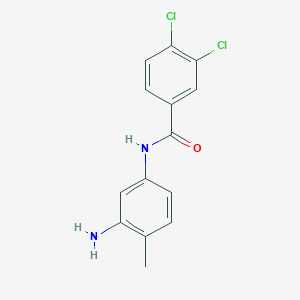
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amine group, a methyl group, and two chlorine atoms attached to a benzamide structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, a continuous flow microreactor system was developed to synthesize N-(3-amino-4-methylphenyl)benzamide with a yield of 85.7% within 10 minutes .
化学反応の分析
Types of Reactions
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a crucial building block in the synthesis of various chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is utilized in industrial processes for the production of other chemicals and materials.
作用機序
The mechanism of action of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(3-amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Uniqueness
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C14H12Cl2N2O |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(7-13(8)17)18-14(19)9-3-5-11(15)12(16)6-9/h2-7H,17H2,1H3,(H,18,19) |
InChIキー |
VJYBFZVQINAVQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
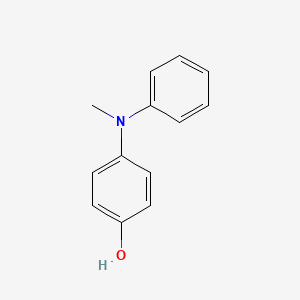
![(2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol](/img/structure/B8745812.png)
![(3R)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B8745813.png)
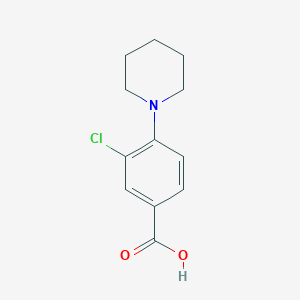
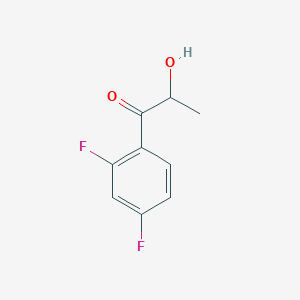
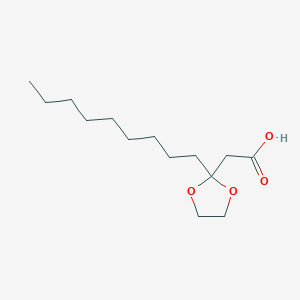
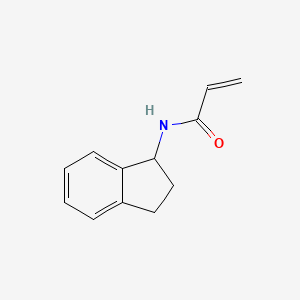
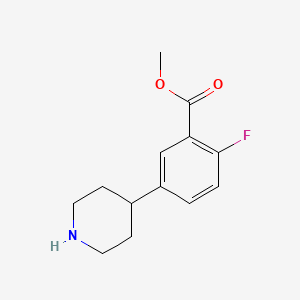
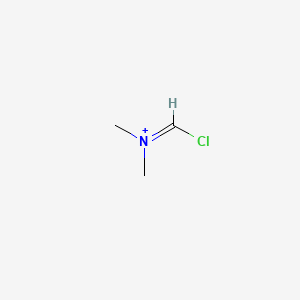
![(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B8745859.png)
![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine](/img/structure/B8745867.png)
